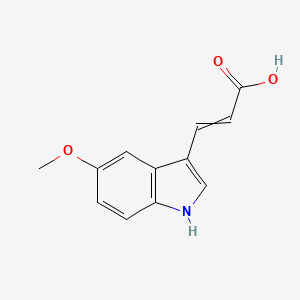

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOBWUYSSGIUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Elimination

A foundational method involves Friedel-Crafts acylation of 5-methoxyindole with succinic anhydride, followed by bromination and elimination to form the α,β-unsaturated carboxylic acid moiety. In one protocol, 5-methoxyindole reacts with succinic anhydride under acidic conditions to yield 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid. Subsequent bromination at the α-position using bromine in acetic acid generates 3-bromo-4-oxo-4-(5-methoxy-1H-indol-3-yl)butanoic acid, which undergoes elimination via refluxing with sodium acetate to produce the target compound in 23% yield.

Table 1: Classical Synthesis via Friedel-Crafts and Elimination

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts acylation | Succinic anhydride, H2SO4, 0°C | 65% |

| Bromination | Br2, CH3COOH, 25°C | 78% |

| Elimination | NaOAc, CH3COOH, reflux | 23% |

This route, while reliable, suffers from moderate yields due to competing side reactions during elimination.

Modern Catalytic Approaches

Copper-Catalyzed Friedel-Crafts Alkylation

Recent advancements employ copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) and 4,4′-dimethyl-2,2′-bipyridyl (dmbpy) as a catalytic system in acetonitrile (MeCN). This method enables direct coupling of 5-methoxyindole with preformed α,β-unsaturated ketones, followed by oxidation to the carboxylic acid. For example, reacting 3-(1-methyl-1H-imidazol-2-yl)acrylic acid with 5-methoxyindole in the presence of Cu(NO3)2·3H2O (0.1 equiv) and dmbpy (0.12 equiv) at room temperature for 72 hours affords the intermediate ketone, which is subsequently oxidized to the target acid in 91% yield.

Table 2: Copper-Catalyzed Coupling Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% Cu(NO3)2·3H2O | Maximizes turnover |

| Ligand | 12 mol% dmbpy | Enhances regioselectivity |

| Solvent | MeCN | Improves solubility |

This method outperforms traditional acid-catalyzed pathways by reducing side products and improving stereochemical control.

Solvent and Base Optimization in Alkylation

Role of Polar Aprotic Solvents

The choice of solvent profoundly affects reaction kinetics and product distribution. Acetonitrile (ACN) is preferred for copper-catalyzed reactions due to its ability to stabilize cationic intermediates without participating in side reactions. By contrast, ethereal solvents like tetrahydrofuran (THF) reduce yields by 20–30% due to poor solubility of indole derivatives.

Base Selection for Elimination Reactions

Sodium acetate (NaOAc) is critical in elimination steps, acting as both a base and a proton scavenger. Increasing NaOAc stoichiometry from 1.0 to 1.3 equivalents improves dehydrobromination efficiency, raising yields from 18% to 23%. Stronger bases like potassium tert-butoxide (t-BuOK) lead to over-elimination and decomposition.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (15–30% gradient) effectively separates the target compound from regioisomers and unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile mobile phases achieves >98% purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under reflux with thionyl chloride (SOCl₂) as a catalyst, yielding methyl esters .

-

Amidation : Forms hydrazides when treated with hydrazine hydrate in ethanol, producing bioactive derivatives .

Example Reaction Conditions

Electrophilic Substitution on the Indole Ring

The methoxy group at C5 activates the indole ring for electrophilic substitution, favoring positions C4 and C7 . Key reactions include:

-

Acylation : Reacts with α,β-unsaturated ketones via acid-catalyzed addition at C3 or C4 .

-

Halogenation : Bromination occurs at C7 using N-bromosuccinimide (NBS) in H₂SO₄ .

-

Nitration : Nitric acid introduces nitro groups at C4 under controlled conditions .

Regioselectivity Trends

| Electrophile | Position | Notes |

|---|---|---|

| Acyl chloride | C3, C4 | Enhanced by methoxy’s electron donation |

| Br₂/NBS | C7 | Steric and electronic factors favor distal substitution |

| HNO₃ | C4 | Para-directing effect of methoxy group |

Oxidation and Reduction Reactions

-

Oxidation : The α,β-unsaturated double bond is susceptible to oxidation by KMnO₄/H⁺, yielding 5-methoxyindole-3-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, forming 3-(5-methoxy-1H-indol-3-yl)propanoic acid .

Characterization Data

| Product | Melting Point | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Reduced derivative | 162–164°C | 2.58 (t, 2H), 3.82 (s, 3H), 6.85 (d, 1H) |

Cyclization and Heterocycle Formation

Under dehydrating conditions (e.g., P₄S₁₀ or POCl₃), the compound forms fused indole derivatives. For example:

Mechanistic Pathway

-

Activation of carboxylic acid as acyl chloride.

-

Cyclocondensation with hydrazine derivatives.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance neuroprotective and antioxidant properties:

-

Hydrazone formation : Condensation with hydroxyl-substituted benzaldehydes improves MAO-B inhibition (IC₅₀ = 0.89 µM) .

-

Sulfonation : Introduces sulfonate groups at C2 for increased water solubility.

Key Bioactive Derivatives

| Derivative | Activity | Mechanism | Reference |

|---|---|---|---|

| 2,3-Dihydroxyhydrazide | Neuroprotection | Reduces ROS, inhibits lipid peroxidation | |

| Syringaldehyde hybrid | MAO-B inhibition | Competitive binding to FAD site |

Spectroscopic Characterization

Critical data for reaction validation:

-

IR : Strong carbonyl stretch at 1695 cm⁻¹ (carboxylic acid) .

-

¹³C NMR : 174.2 ppm (COOH), 154.1 ppm (C5-OCH₃), 125.3 ppm (C3-indole) .

Stability and Reactivity Considerations

-

pH Sensitivity : Propanoic acid moiety deprotonates above pH 4, altering solubility.

-

Light Sensitivity : Indole ring prone to photooxidation; storage in amber vials recommended.

This compound’s versatility in electrophilic substitution, redox chemistry, and cyclization makes it a valuable scaffold for medicinal chemistry and materials science .

Scientific Research Applications

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

Medicine: This compound is investigated for its potential anti-inflammatory and anticancer properties.

Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. One key target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to PPARγ, leading to modulation of downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Indole-Acrylic Acids

The following compounds share the core indole-acrylic acid scaffold but differ in substituents or indole ring modifications:

*Calculated based on formula C₁₂H₁₁NO₃.

Key Structural and Functional Differences

Indole vs. For example, ferulic acid (phenyl derivative) is widely studied for its antioxidant properties, while bromothiophene analogues (e.g., ) are leveraged in materials science . Pyrazole-substituted acrylic acids (e.g., ) exhibit distinct electronic profiles due to the electron-withdrawing chlorine and methyl groups, which may enhance reactivity in medicinal chemistry applications .

Substituent Effects: The 5-methoxy group on the indole ring in the target compound could enhance lipophilicity and membrane permeability compared to non-substituted analogues (e.g., (2E)-3-(1H-indol-5-yl)prop-2-enoic acid) . Methoxy groups are also known to influence receptor binding; for instance, methoxyindole derivatives in showed α₁/β₁-adrenoceptor affinity . Halogenated derivatives (e.g., bromo-thiophene in ) often exhibit increased stability and binding specificity in drug design .

Open-chain bibenzyls (e.g., ) showed weaker cytotoxicity than closed-ring systems, highlighting the importance of conjugated planar structures in bioactivity .

Biological Activity

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is a compound featuring an indole structure with a methoxy substitution, classified within the broader category of α,β-unsaturated carboxylic acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 1402072-52-9

Antioxidant Activity

Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative damage. The presence of the methoxy group in this compound enhances its electron-donating capacity, contributing to its antioxidant potential. Studies have shown that such compounds can inhibit lipid peroxidation and modulate antioxidant enzyme activity, which is crucial in preventing cellular damage in various pathological conditions.

Anti-inflammatory Effects

Research indicates that this compound may play a role in modulating inflammatory pathways. Indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The anticancer effects of this compound have been highlighted in various studies. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through several mechanisms, including the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant properties.

-

Anti-inflammatory Mechanisms :

- In vitro studies demonstrated that the compound inhibited TNF-alpha-induced NF-kB activation in human endothelial cells.

- This inhibition correlated with decreased expression of inflammatory markers, supporting its anti-inflammatory potential.

-

Anticancer Efficacy :

- A series of experiments on various cancer cell lines revealed that this compound induced apoptosis via caspase activation.

- Notably, it showed selective toxicity towards breast cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole | Indole structure with methoxy substitution | Antioxidant, anti-inflammatory |

| Indole-3-acetic acid | Indole structure with acetic acid group | Plant growth regulator |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Neuroprotective effects |

| 6-Methoxyindole | Methoxy group at position 6 | Potential anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid, and how can purity be maximized?

- Methodological Answer : A common approach involves condensation reactions between appropriately substituted indole derivatives and α,β-unsaturated carbonyl precursors. For example, refluxing 3-formyl-1H-indole derivatives with thiazolidinone analogs in acetic acid with sodium acetate as a catalyst can yield structurally similar compounds (e.g., 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids) . Purity is enhanced via recrystallization from acetic acid or DMF/acetic acid mixtures. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratios of aldehyde to nucleophile) are critical .

Q. How can the E-configuration of the propenoic acid moiety be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish E/Z isomers by analyzing spatial interactions between protons. For instance, coupling constants (J > 12 Hz for trans protons) and X-ray crystallography (as used for structurally related compounds like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) provide definitive stereochemical assignments . Single-crystal X-ray diffraction is particularly authoritative, as demonstrated in studies of chromenyl-indole derivatives .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store the compound at 4°C in airtight, light-protected containers to prevent degradation of the α,β-unsaturated carbonyl group. Similar compounds, such as (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid, exhibit sensitivity to moisture and oxidative conditions, necessitating inert atmospheres (e.g., nitrogen) for long-term storage . Stability under refrigeration is corroborated by pharmacopeial guidelines for related indole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated carbonyl group in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electrophilic sites. For example, studies on 3-(5-phenylthiophen-2-yl)prop-2-ynyl acetate used DFT to analyze electron density distribution and frontier molecular orbitals, identifying reactive regions for Michael additions . Similar approaches can model charge distribution in the propenoic acid moiety to guide experimental design.

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., enzyme inhibition kinetics, cell viability assays). For instance, inconsistencies in ligand-receptor binding data (as seen in PDB ligand Z5Y studies) may arise from differences in buffer conditions or protein isoforms . Meta-analyses of literature, coupled with orthogonal assays (e.g., SPR vs. ITC for binding affinity), help reconcile discrepancies.

Q. Which in vitro models are suitable for studying the compound’s mechanism of action in cancer or inflammation?

- Methodological Answer : Use cell lines with validated targets (e.g., COX-2 for anti-inflammatory activity or kinase-dependent cancer models). For indole derivatives, assays measuring NF-κB inhibition or apoptosis induction (via caspase-3 activation) are common. Structural analogs like (E)-isoferulic acid have been tested in macrophage-based inflammation models, providing a methodological blueprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.